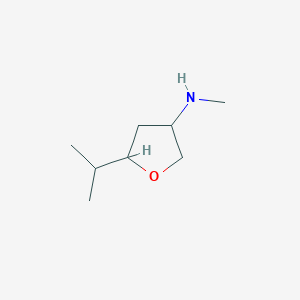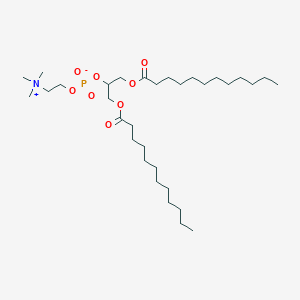
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the solvent-free Knoevenagel condensation followed by a Michael addition cascade. This reaction involves aromatic aldehydes, malononitrile, and dimedone or 1,3-cyclohexanedione . The reaction proceeds efficiently at room temperature using ball milling, which is an environmentally friendly and cost-effective method .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same ball milling method due to its simplicity and high yield. The process involves mixing stoichiometric amounts of the reagents in the presence of a catalyst such as sodium carbonate (Na2CO3) and milling them at room temperature . This method is advantageous as it eliminates the need for organic solvents and reduces waste production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of chromone derivatives.
Reduction: Formation of 2-amino-7-hydroxy-4-(3-aminophenyl)-4H-chromene-3-carbonitrile.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its antitumor activity could involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-amino-4-aryl-3-cyano-4H-chromenes
- 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives
Comparison: 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and nitro groups, which impart distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H11N3O4 |
|---|---|
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-10(6-9)19(21)22)12-5-4-11(20)7-14(12)23-16(13)18/h1-7,15,20H,18H2 |
Clé InChI |
UEOKKNWUTCMBLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


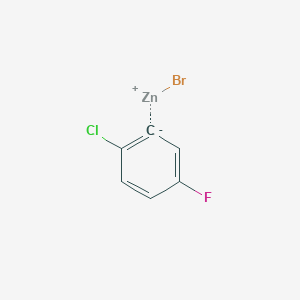
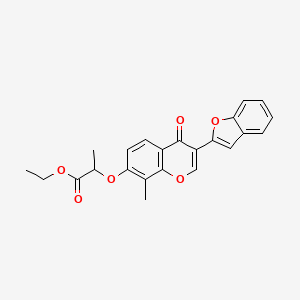
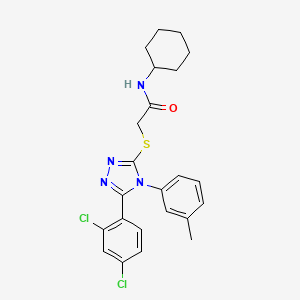
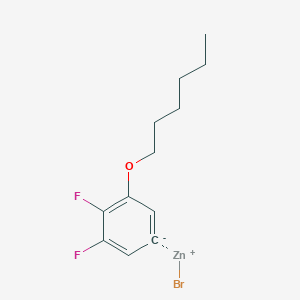
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
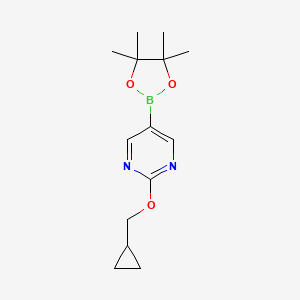

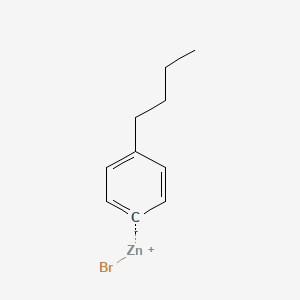
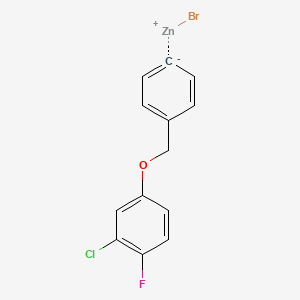
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
